ω-3 Arachidonic Acid-d8 ω-3 Arachidonic Acid-d8 ω-3 Arachidonic acid-d8 contains eight deuterium atoms at the 8, 9, 11, 12, 14, 15, 17, and 18 positions. It is intended for use as an internal standard for the quantification of ω-3 arachidonic acid by GC- or LC-mass spectrometry. ω-3 Arachidonic acid is a rare polyunsaturated fatty acid found in trace amounts in dietary sources. ω-3 fatty acids are now known to be essential for infant growth and development and to protect against heart disease, thrombosis, hypertension, and inflammatory and autoimmune disorders. In human platelet membranes, ω-3 arachidonic acid inhibits arachidonoyl-CoA synthetase with a Ki value of 14 µM. It also inhibits arachidonoyl-CoA synthetase in calf brain extracts with an IC50 value of about 5 µM.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212051
InChI: InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-/i3D,4D,6D,7D,9D,10D,12D,13D
SMILES: CC/C=CC/C=CC/C=CC/C=CCCCCCCC(=O)O
Molecular Formula: C20H24D8O2
Molecular Weight: 312.5

ω-3 Arachidonic Acid-d8

CAS No.:

Cat. No.: VC0212051

Molecular Formula: C20H24D8O2

Molecular Weight: 312.5

* For research use only. Not for human or veterinary use.

ω-3 Arachidonic Acid-d8 -

Specification

Molecular Formula C20H24D8O2
Molecular Weight 312.5
Standard InChI InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-/i3D,4D,6D,7D,9D,10D,12D,13D
Standard InChI Key HQPCSDADVLFHHO-LDWVABASSA-N
SMILES CC/C=CC/C=CC/C=CC/C=CCCCCCCC(=O)O

Introduction

Chemical Structure and Properties

ω-3 Arachidonic Acid-d8 is a deuterated form of arachidonic acid, featuring eight deuterium atoms (isotopes of hydrogen) strategically positioned along its carbon chain. Its molecular formula is C20H24D8O2, with a molecular weight of approximately 312.5 g/mol . The compound exists as a liquid with purity levels typically exceeding 98% . The IUPAC name for this compound is (8Z,11Z,14Z,17Z)-8,9,11,12,14,15,17,18-octadeuterioicosa-8,11,14,17-tetraenoic acid. The structure maintains the characteristic multiple double bonds found in polyunsaturated fatty acids, but with deuterium atoms replacing specific hydrogen atoms at positions 8, 9, 11, 12, 14, 15, 17, and 18 of the carbon chain.

The compound is available commercially in various forms, including neat (undiluted) preparations or in solution form for laboratory use . Its physicochemical properties closely resemble those of non-deuterated arachidonic acid, but the strategic deuterium substitutions provide enhanced stability for analytical applications.

Chemical Identifiers and Properties

ParameterValue
CAS Number2692624-30-7
Molecular FormulaC20H24D8O2
Molecular Weight312.52 g/mol
Physical StateLiquid
Purity>98%
Standard InChIKeyHQPCSDADVLFHHO-LDWVABASSA-N

Biological Functions and Activities

ω-3 Arachidonic Acid-d8 exhibits biological activities comparable to those of non-deuterated arachidonic acid, which is a polyunsaturated fatty acid crucial for various physiological processes. When incorporated into cell membranes, it influences membrane fluidity and participates in signaling pathways. The compound is involved in the synthesis of eicosanoids, which are critical mediators in inflammation and other cellular functions.

Interestingly, research has shown that deuteration at specific positions can affect the activity of enzymes involved in arachidonic acid metabolism. For instance, deuteration at position 13 significantly impacts the kinetic parameters of cyclooxygenase-2 (COX-2) and 15-lipoxygenase-2 (15-LOX-2), while deuteration at positions 7 and 10 affects the operation of 5-lipoxygenase (5-LOX) . These position-specific effects open possibilities for controlling eicosanoid synthesis through selective deuteration.

Applications in Research

Analytical Standard in Lipidomics

The primary application of ω-3 Arachidonic Acid-d8 is as an internal standard for the quantification of arachidonic acid in analytical chemistry techniques. The compound is extensively used in gas chromatography and liquid chromatography coupled with mass spectrometry. The deuterium labeling provides a mass shift that allows for accurate distinction between the standard and the endogenous compound being measured, enabling precise quantification.

In mass spectrometry-based analyses, ω-3 Arachidonic Acid-d8 serves as an ideal internal standard because it behaves nearly identically to non-deuterated arachidonic acid during sample preparation and chromatographic separation, yet is easily distinguishable by mass detection .

Metabolic Studies

ω-3 Arachidonic Acid-d8 is widely employed in research investigating lipid metabolism pathways and the biosynthesis of eicosanoids. The deuterium labeling allows researchers to track the metabolic fate of arachidonic acid as it undergoes enzymatic conversions in biological systems. This tracking capability is particularly valuable for studying how arachidonic acid is transformed into various bioactive lipid mediators involved in inflammation and other physiological processes.

Scientists use this deuterated compound to more accurately trace and quantify the enzymatic conversion of arachidonic acid into various metabolites, providing clearer insights into lipid signaling network dynamics . The application of ω-3 Arachidonic Acid-d8 in research helps elucidate how changes in fatty acid substrates affect the production and action of bioactive lipid mediators at the molecular level .

Enzyme Kinetics Studies

Research has utilized ω-3 Arachidonic Acid-d8 to study the kinetic parameters of enzymes that metabolize arachidonic acid. These studies have revealed significant differences in how deuteration at specific positions affects enzyme activity . For example:

  • Deuteration at position 13 dramatically alters the kinetic parameters of COX-2 and 15-LOX-2 enzymes

  • Deuteration at positions 7 and 10 significantly impacts 5-LOX enzyme function

  • Tetra-substituted 10,10,13,13-AA-d4 reduces the rate of 5-HETE formation by almost two-fold

  • Deuteration at position 10 sharply decreases 8-HETE formation

  • Deuteration at position 13 causes an almost two-fold increase in 8-HETE formation rate

These findings suggest that deuterated arachidonic acid derivatives could potentially be used as a novel approach for modulating inflammatory responses by manipulating eicosanoid production through position-specific deuteration .

Enzyme Interaction Studies

Interaction studies involving ω-3 Arachidonic Acid-d8 have focused on its effects on various biological systems, particularly enzymes involved in eicosanoid biosynthesis. Research has shown that the deuterium kinetic isotope effect can significantly influence enzyme reaction rates and product distributions.

Lipoxygenase (LOX) Interactions

The activity of 15-lipoxygenase type II (15-LOX-2), which metabolizes arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE) and subsequently to 15-hydroxyeicosatetraenoic acid (15-HETE), shows significant differences in kinetic parameters when using arachidonic acid isotopologues with bis-allylic deuteration at position 13 compared to other positions . This finding is particularly relevant because 15-HETE is a precursor to compounds with pro-resolving properties in inflammation .

Enzyme Kinetics Parameters

The following table summarizes key kinetic parameters for various enzymes with different deuterated arachidonic acid derivatives:

EnzymeSubstrateKM (μM)Vmax (Relative)Notable Effects
COX-2Non-deuterated AASimilar1.0Baseline activity
COX-213-deuterated AASimilarReducedSignificant alteration of kinetics
15-LOX-2Non-deuterated AABaseline1.0Standard conversion to 15-HETE
15-LOX-213-deuterated AAAlteredSignificantly differentDramatic effect on enzyme parameters
5-LOXNon-deuterated AABaseline1.0Standard 5-HETE and 8-HETE formation
5-LOX10,10,13,13-AA-d4~0.5Reduced 5-HETE formation
5-LOX10-deuterated AAGreatly reducedSharp decrease in 8-HETE formation
5-LOX13-deuterated AA~2.0Increased 8-HETE formation

These findings demonstrate that position-specific deuteration of arachidonic acid can selectively modulate enzyme activity, opening possibilities for controlling eicosanoid synthesis through deuterated derivatives .

Comparative Analysis with Related Compounds

ω-3 Arachidonic Acid-d8 shares structural similarities with several other compounds involved in lipid metabolism and signaling. Understanding these relationships helps contextualize its role in biological systems and research applications.

Comparison with Other Fatty Acids

Several other fatty acids share structural similarities with ω-3 Arachidonic Acid-d8:

CompoundMolecular FormulaKey FeaturesRelationship to ω-3 Arachidonic Acid-d8
Arachidonic AcidC20H32O2Precursor for eicosanoids; involved in inflammationNon-deuterated parent compound
Docosahexaenoic Acid (DHA)C22H32O2Omega-3 fatty acid; important for brain healthLonger carbon chain; similar biological significance
Eicosapentaenoic Acid (EPA)C20H30O2Omega-3 fatty acid; anti-inflammatory propertiesSame carbon chain length; different double bond pattern
Linoleic AcidC18H32O2Omega-6 fatty acid; precursor to arachidonic acidShorter carbon chain; metabolic precursor

These relationships highlight the unique position of ω-3 Arachidonic Acid-d8 in the spectrum of fatty acids and their derivatives, particularly its value as a research tool for understanding lipid metabolism and signaling pathways .

Research Applications and Findings

Recent research has revealed several important findings related to ω-3 Arachidonic Acid-d8 and its applications in various fields of study.

Dietary Omega-3 Fatty Acids and Eicosanoid Profiles

Studies have shown that dietary supplementation with omega-3 fatty acids significantly alters the eicosanoid profile in humans. In one study, the relative ratio of arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) changed from 1:0.04:0.25 at baseline to 1:0.15:0.38 after maximal EPA/DHA supplementation, and then to 1:0.07:0.35 after the post-treatment period . This shift in fatty acid composition has important implications for understanding how dietary interventions can modulate inflammation and cardiovascular health.

Researchers introduced an "omega-3-epoxyeicosanoid index" that reflects the relative abundance of cytochrome P450 (CYP)-epoxygenase-dependent metabolites derived from omega-3 polyunsaturated fatty acids compared to those derived from arachidonic acid . This index provides a useful parameter for assessing the impact of dietary interventions on lipid mediator profiles.

Deuterated Arachidonic Acids for Inflammation Regulation

A library of deuterated arachidonic acid derivatives has been developed to investigate the regulation of inflammation . Studies have shown that deuteration at specific positions can significantly affect the activity of enzymes involved in eicosanoid biosynthesis, including COX-2, 15-LOX-2, and 5-LOX . These findings suggest that deuterated arachidonic acid derivatives can be utilized as a novel approach for modulating inflammatory responses through the manipulation of eicosanoid production .

Impact on Metabolic Studies

In zebrafish embryo studies, researchers found that arachidonic acid decreased three times faster in vitamin E-deficient embryos (21 pg/h) compared to vitamin E-sufficient embryos (7 pg/h) . This finding highlights the importance of vitamin E in protecting polyunsaturated fatty acids from oxidative degradation and demonstrates how deuterated fatty acids can be used to track metabolic rates in developmental models.

SupplierProduct CodePackage SizeAdditional Information
Santa Cruz Biotechnologysc-224471500 μgPrice: $71.00
Santa Cruz Biotechnologysc-224471A1 mgPrice: $135.00
MedChemExpressHY-125140SVariousTarget: Isotope-Labeled Compounds
CosmoBioNot specifiedNot specifiedPurity: >98%

These commercial offerings make ω-3 Arachidonic Acid-d8 readily accessible for researchers investigating lipid metabolism, eicosanoid biosynthesis, and related fields.

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